molecular formula C14H13NO4S B2663337 2-((1-Allyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 881483-57-4

2-((1-Allyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Cat. No.: B2663337
CAS No.: 881483-57-4
M. Wt: 291.32
InChI Key: CUHDUFAYFINIDM-UHFFFAOYSA-N
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Description

2-((1-Allyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is an organic compound with the molecular formula C14H13NO4S It is characterized by the presence of a benzoic acid moiety linked to a pyrrolidinone ring through a thioether bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-Allyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves the reaction of 2,5-dioxopyrrolidin-3-ylthio derivatives with benzoic acid derivatives. One common method includes the use of allyl bromide to introduce the allyl group into the pyrrolidinone ring, followed by the formation of the thioether bond with benzoic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, potentially converting them to hydroxyl groups.

    Substitution: The thioether linkage allows for substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Hydroxylated pyrrolidinone derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((1-Allyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s thioether linkage and pyrrolidinone ring allow it to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

  • 2-((1-Methyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
  • 2-((1-Isopropyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
  • 2-((1-Ethyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Comparison: Compared to its analogs, 2-((1-Allyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is unique due to the presence of the allyl group, which can undergo additional chemical transformations, such as oxidation to form epoxides. This feature enhances its versatility in synthetic applications and potentially broadens its range of biological activities.

Properties

IUPAC Name

2-(2,5-dioxo-1-prop-2-enylpyrrolidin-3-yl)sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-2-7-15-12(16)8-11(13(15)17)20-10-6-4-3-5-9(10)14(18)19/h2-6,11H,1,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHDUFAYFINIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)CC(C1=O)SC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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